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1,4-Diazepan-1-yl(2-methylphenyl)methanone Documentation Hub

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  • Product: 1,4-Diazepan-1-yl(2-methylphenyl)methanone
  • CAS: 815650-72-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Determining the Solubility of 1,4-Diazepan-1-yl(2-methylphenyl)methanone in Dimethyl Sulfoxide (DMSO) and Water

Foreword: The Foundational Role of Solubility in Drug Discovery In the landscape of drug development, the journey from a promising lead compound to a viable therapeutic candidate is fraught with challenges. Among the mos...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Foundational Role of Solubility in Drug Discovery

In the landscape of drug development, the journey from a promising lead compound to a viable therapeutic candidate is fraught with challenges. Among the most fundamental physicochemical properties that dictate the fate of a potential drug is its solubility. Aqueous solubility directly influences bioavailability, while solubility in organic solvents like dimethyl sulfoxide (DMSO) is critical for in vitro screening and compound management.[1] This guide provides a detailed technical framework for the systematic determination of the solubility of 1,4-Diazepan-1-yl(2-methylphenyl)methanone, a novel compound with a diazepine scaffold, a class of molecules known for a wide range of biological activities.[2][3] We will explore both thermodynamic and kinetic solubility, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring the generation of robust and reliable data for informed decision-making in a research and development setting.

Understanding the Analyte and Solvents

1.1. The Compound: 1,4-Diazepan-1-yl(2-methylphenyl)methanone

The target molecule consists of a 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, linked via a ketone to a 2-methylphenyl group. The structural features—a flexible, non-aromatic diazepane ring and a substituted aromatic ring—suggest a molecule with moderate lipophilicity. Predicting its solubility a priori is challenging; therefore, empirical determination is essential.

1.2. The Solvents: A Tale of Two Polarities

  • Water (H₂O): The universal biological solvent. A drug's solubility in aqueous media is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[4] We will assess solubility in purified water to establish a baseline.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[5][6][7] Its miscibility with water and ability to maintain compound stocks make it the workhorse solvent for high-throughput screening (HTS) assays.[5][8] However, it's crucial to understand that solubility in DMSO does not directly predict aqueous solubility.[9]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Before proceeding to experimental design, it is paramount to understand the two types of solubility data we aim to generate.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, while in equilibrium with the solid phase of the compound.[11][12] It represents the most stable state and is the gold standard for formulation development. The "shake-flask" method is the most reliable technique for its determination.[13][14]

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[15][16] This method is high-throughput and reflects the conditions often encountered in early-stage in vitro assays.[17][18] Kinetic solubility values are often higher than thermodynamic solubility because they can represent the solubility of an amorphous or metastable solid form.[15]

Caption: Relationship between solubility types and their applications.

Experimental Protocols

As a self-validating system, each protocol includes controls and quality checks to ensure the integrity of the generated data.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methodologies and is considered the benchmark for equilibrium solubility measurement.[14][19][20]

Objective: To determine the equilibrium solubility of 1,4-Diazepan-1-yl(2-methylphenyl)methanone in water and DMSO at a controlled temperature (e.g., 25°C).

Principle: An excess amount of the solid compound is agitated in the solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.[1]

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of the solid compound (e.g., 5-10 mg) into several glass vials (n=3 for each solvent). The key is to have undissolved solid remaining at the end of the experiment.[1][19]

    • Add a precise volume of the solvent (e.g., 1 mL of purified water or DMSO) to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator (25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but for some compounds, 48-72 hours may be necessary.[18] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results. The first few drops should be discarded to saturate the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the relevant solvent at known concentrations.

    • Dilute the filtered saturated solution with the appropriate solvent to bring it within the linear range of the analytical method.

    • Analyze the standards and the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

  • Calculation:

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor. Report the result in mg/mL or µM.

Shake_Flask_Workflow start Start: Weigh Excess Compound add_solvent Add Solvent (Water or DMSO) start->add_solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) add_solvent->equilibrate settle Settle & Separate (Centrifuge/Stand) equilibrate->settle filtrate Filter Supernatant (0.22 µm) settle->filtrate quantify Quantify Concentration (HPLC or LC-MS) filtrate->quantify end_node End: Report Thermodynamic Solubility quantify->end_node

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Determination (DMSO Stock Method)

This high-throughput assay simulates the conditions of many in vitro biological screens where compounds are introduced from a DMSO stock.[16][21]

Objective: To determine the kinetic solubility of 1,4-Diazepan-1-yl(2-methylphenyl)methanone in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

Principle: A concentrated DMSO stock of the compound is added to the aqueous buffer, causing a temporary supersaturation followed by precipitation. The concentration remaining in solution after a short incubation period is measured as the kinetic solubility.[17][22]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.[9]

    • Dispense the aqueous buffer (PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition:

    • Using an automated liquid handler or a multichannel pipette, add a small volume of the DMSO stock solution to the buffer. A common final DMSO concentration is 1-2%.[16][21] For example, add 2 µL of 10 mM stock to 198 µL of buffer to achieve a nominal concentration of 100 µM with 1% DMSO.

  • Incubation:

    • Immediately mix the plate on a plate shaker for a defined period, typically 1 to 2 hours, at room temperature.[16][17] This allows for precipitation to occur.

  • Precipitate Removal:

    • Separate the soluble fraction from the precipitate. This is typically done using a 96-well filter plate (e.g., with a 0.45 µm filter) and centrifugation or vacuum filtration.[16]

  • Quantification:

    • The concentration of the compound in the clear filtrate is then determined. This can be done by various methods:

      • HPLC/LC-MS: Offers high specificity and sensitivity. The filtrate is compared against a calibration curve prepared by diluting the DMSO stock in a DMSO/buffer mixture.

      • UV Spectrophotometry: A faster method if the compound has a suitable chromophore and does not interfere with plate materials.[17]

      • Nephelometry (Turbidity): Measures the light scattering caused by the precipitate to determine the point of insolubility across a concentration gradient.[17]

  • Data Analysis:

    • The measured concentration is reported as the kinetic solubility at the tested nominal concentration.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables. Below are illustrative examples of how the results for 1,4-Diazepan-1-yl(2-methylphenyl)methanone might be presented.

Table 1: Illustrative Thermodynamic Solubility Data

SolventTemperature (°C)Mean Solubility (mg/mL) ± SD (n=3)Mean Solubility (µM) ± SD (n=3)
Purified Water250.015 ± 0.00265.7 ± 8.8
DMSO25>200>876,000

Note: The molecular weight of C₁₄H₁₈N₂O is assumed to be ~230.26 g/mol for this illustrative calculation.

Table 2: Illustrative Kinetic Solubility Data

Aqueous MediumNominal Conc. (µM)Final DMSO (%)Mean Solubility (µM) ± SD (n=3)
PBS (pH 7.4)1001%85 ± 5

Interpretation of Results:

The hypothetical data suggest that 1,4-Diazepan-1-yl(2-methylphenyl)methanone has low aqueous solubility but is highly soluble in DMSO. The kinetic solubility in PBS is slightly higher than the thermodynamic aqueous solubility, a common observation.[15] This profile indicates that while the compound is suitable for DMSO-based in vitro screening, its low aqueous solubility may present challenges for in vivo bioavailability and may require formulation strategies to improve dissolution.

Conclusion for Drug Development Professionals

The systematic evaluation of both thermodynamic and kinetic solubility provides a comprehensive picture of a compound's behavior in different experimental and physiological contexts. For 1,4-Diazepan-1-yl(2-methylphenyl)methanone, the data generated through these robust protocols would be indispensable. High DMSO solubility ensures its compatibility with discovery screening campaigns, while the low aqueous solubility flags a critical property that must be addressed in lead optimization and pre-formulation studies. By understanding the "why" behind each experimental step, researchers can confidently generate high-quality data, enabling a more efficient and successful drug development pipeline.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (2026). Dimethyl sulfoxide (DMSO): Significance and symbolism. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Solvents.net. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • PMC. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. diazepam | Ligand page. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • ResearchGate. (PDF) Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K. [Link]

  • TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]

  • precisionFDA. (7-METHYL-1,4-DIAZEPAN-1-YL)(5-METHYL-2-(2H-1,2,3-TRIAZOL-2-YL)PHENYL)METHANONE, (R)-. [Link]

  • FooDB. Showing Compound Diazepam (FDB007103). [Link]

  • PubChem. [(7R)-7-methyl-4-(5-methylfuro[2,3-d]pyrimidin-2-yl)-1,4-diazepan-1-yl]. [Link]

  • ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the.... [Link]

  • NIST WebBook. Diazepam. [Link]

  • Pharmaffiliates. (R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone. [Link]

  • Inchem.org. Diazepam (PIM 181). [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Exploratory

Pharmacological Potential of 1,4-Diazepan-1-yl(2-methylphenyl)methanone Scaffolds

The following technical guide provides an in-depth analysis of the pharmacological potential of 1,4-Diazepan-1-yl(2-methylphenyl)methanone scaffolds. It is designed for medicinal chemists and drug discovery scientists, f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the pharmacological potential of 1,4-Diazepan-1-yl(2-methylphenyl)methanone scaffolds. It is designed for medicinal chemists and drug discovery scientists, focusing on structural utility, synthesis, and target versatility.[1]

A Technical Guide to Privileged Homopiperazine Intermediates in Drug Discovery

Executive Summary: The Homopiperazine Advantage

In modern medicinal chemistry, the 1,4-diazepane (homopiperazine) ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While its 6-membered analog (piperazine) is ubiquitous, the 7-membered diazepane ring offers distinct conformational flexibility and lipophilicity profiles.[1][2]

The specific scaffold 1,4-Diazepan-1-yl(2-methylphenyl)methanone (also known as 1-(2-methylbenzoyl)-1,4-diazepane) represents a critical "molecular anchor."[1][2] The o-toluoyl (2-methylbenzoyl) moiety provides steric bulk and rotational restriction, while the secondary amine at the N4 position remains free for diversification.[1][2] This guide explores its utility in targeting GPCRs (Histamine H3, Orexin) and Kinases (ROCK), detailing the causality between its structural features and pharmacological efficacy.[1]

Structural Analysis & Chemical Biology

Conformational Dynamics

Unlike the rigid chair conformation of piperazine, the 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1][2][3] This flexibility allows the scaffold to adapt to the "induced fit" requirements of complex binding pockets, particularly in G-Protein Coupled Receptors (GPCRs).[1][2]

  • The o-Toluoyl Effect: The 2-methyl group on the benzoyl ring is not merely lipophilic filler; it introduces steric hindrance near the amide bond.[2] This restricts free rotation around the aryl-carbonyl axis, potentially locking the molecule into a bioactive conformation that favors specific receptor subtypes (e.g., discriminating between Dopamine D2 and D3 receptors).[1][2]

Physicochemical Profile
PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 218.29 g/mol Ideal fragment size (Rule of 3 compliant).[1][2]
cLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.[2]
H-Bond Donors 1 (Secondary Amine)Key handle for derivatization or receptor interaction.[1][2]
H-Bond Acceptors 2 (Amide O, Tertiary N)Essential for hydrogen bonding in the binding pocket.[1][2]
pKa (N4) ~9.5Protonated at physiological pH; mimics cationic neurotransmitters.[1][2]

Target Landscape & Mechanism of Action

The 1,4-diazepane scaffold is a validated pharmacophore in several therapeutic areas. The o-toluoyl derivative is particularly relevant for the following targets:

Histamine H3 Receptor Antagonists (CNS Disorders)

The basic nitrogen (N4) of the diazepane mimics the imidazole ring of histamine.[1][2] The lipophilic o-toluoyl tail fits into the hydrophobic pocket of the H3 receptor.[2]

  • Mechanism: Antagonism of presynaptic H3 autoreceptors increases the release of acetylcholine, norepinephrine, and histamine.[1]

  • Application: Cognitive enhancement in Alzheimer’s, Narcolepsy treatment.[1]

Rho-Associated Kinase (ROCK) Inhibitors

Homopiperazine derivatives are bioisosteres for the piperazine/pyridine rings found in Fasudil.[1][2]

  • Mechanism: The scaffold binds to the ATP-binding cleft of ROCK I/II.[2] The amide oxygen forms a hinge-binding interaction, while the diazepane ring orients substituents into the solvent-exposed region.[1][2]

  • Application: Hypertension, Glaucoma, and neuronal regeneration.[1]

Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of modulating these primary targets using diazepane scaffolds.

G Scaffold 1,4-Diazepan-1-yl (2-methylphenyl)methanone Target_H3 Histamine H3 Receptor (Antagonism) Scaffold->Target_H3 Binding (Ki < 10nM) Target_ROCK Rho-Kinase (ROCK) (Inhibition) Scaffold->Target_ROCK ATP Competition Effect_CNS Increased Neurotransmitter Release (Ach, NE, HA) Target_H3->Effect_CNS Effect_Vascular Decreased Myosin Light Chain Phosphorylation Target_ROCK->Effect_Vascular Outcome_Cog Cognitive Enhancement (Wakefulness) Effect_CNS->Outcome_Cog Outcome_Vas Vasodilation & Neurite Outgrowth Effect_Vascular->Outcome_Vas

Figure 1: Dual-pathway potential of the scaffold in CNS (H3 antagonism) and Vascular (ROCK inhibition) signaling.[2]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis utilizes a protection-deprotection strategy to ensure regioselectivity, preventing the formation of bis-amide byproducts.[1][2]

Synthesis of 1-(2-methylbenzoyl)-1,4-diazepane

Objective: Selective mono-acylation of homopiperazine.

Reagents:

  • Homopiperazine (1,4-diazepane)[1][2][3][4][5]

  • 2-Methylbenzoyl chloride (o-Toluoyl chloride)[1][2]

  • Di-tert-butyl dicarbonate (Boc2O)[1][2]

  • Dichloromethane (DCM), Triethylamine (TEA), Trifluoroacetic acid (TFA).[1]

Protocol:

  • Mono-Protection (Validation Step):

    • Dissolve homopiperazine (1.0 eq) in DCM at 0°C.

    • Add Boc2O (0.9 eq) dropwise over 1 hour. Note: Using a substoichiometric amount of Boc2O minimizes di-Boc formation.[2]

    • QC Check: TLC (MeOH/DCM 1:9) should show mono-Boc product (Rf ~0.[1][2]4) and unreacted starting material, but minimal di-Boc.

  • Acylation:

    • To the N-Boc-homopiperazine solution, add TEA (1.5 eq).[1][2]

    • Add 2-methylbenzoyl chloride (1.1 eq) dropwise at 0°C. Stir at RT for 4 hours.

    • Wash with NaHCO3 (sat) and Brine.[1] Dry over Na2SO4.[1][2][6]

  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1 ratio).[1] Stir for 2 hours.

    • Concentrate in vacuo.[1] Basify with 1N NaOH to pH > 12.[1][2]

    • Extract with DCM (3x).[1]

  • Purification:

    • The free base is often an oil.[1][2] Convert to Hydrochloride salt (HCl/Ether) for stability and characterization.[1]

    • Yield Target: >65% overall.

Functionalization Workflow (N4 Diversification)

Once the core scaffold is synthesized, the N4 nitrogen serves as the nucleophile for library generation.[1]

Synthesis Start Homopiperazine Step1 1. Boc-Protection (Selectivity Control) Start->Step1 Step2 2. Acylation (o-Toluoyl Chloride) Step1->Step2 Step3 3. Deprotection (TFA/DCM) Step2->Step3 Core Core Scaffold: 1-(2-methylbenzoyl)-1,4-diazepane Step3->Core PathA Reductive Amination (Aldehydes + NaBH(OAc)3) Core->PathA PathB SNAr / Buchwald (Aryl Halides) Core->PathB Library Lead Compounds (H3 / ROCK Active) PathA->Library PathB->Library

Figure 2: Synthetic workflow for generating lead compounds from the homopiperazine core.

Critical Evaluation & Future Directions

The "Promiscuity" Risk

While the 1,4-diazepane scaffold is privileged, it carries a risk of "promiscuity" (binding to multiple off-targets).[1][2]

  • Risk: High affinity for Alpha-1 adrenergic receptors (causing hypotension) is a common side effect of basic diazepanes.[1][2]

  • Mitigation: Introduce polarity on the N4-substituent (e.g., adding a pyridine or pyrimidine ring) to reduce non-specific lipophilic binding.[1][2]

Strategic Recommendations
  • Fragment-Based Drug Design (FBDD): Use 1-(2-methylbenzoyl)-1,4-diazepane as a high-quality fragment in X-ray crystallographic screens.[1][2] Its shape complexity is superior to flat aromatic fragments.[1]

  • Rigidification: Explore bridging the diazepane ring (e.g., 2,5-diazabicyclo[2.2.1]heptane analogs) to lock the conformation further if selectivity issues arise.[1]

References

  • Wlodarczyk, N., et al. (2011).[1] "Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents."[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • Riether, D., et al. (2011).[1][3] "1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters. Link

  • Teimoori, S., et al. (2011).[1][4][5] "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy. Link

  • Fauber, B. P., et al. (2013).[1] "1,4-Diazepanes as Structurally Novel Histamine H3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Organic Chemistry Portal. "Synthesis of Piperazines and Diazepanes." Link

Sources

Foundational

Technical Whitepaper: o-Toluoyl Homopiperazine Derivatives in Medicinal Chemistry

The following technical guide provides an in-depth review of o-Toluoyl Homopiperazine Derivatives , a specific chemotype in medicinal chemistry often utilized to modulate physicochemical properties, receptor selectivity,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of o-Toluoyl Homopiperazine Derivatives , a specific chemotype in medicinal chemistry often utilized to modulate physicochemical properties, receptor selectivity, and metabolic stability in drug candidates.

Executive Summary

The 1-(2-methylbenzoyl)homopiperazine (or o-toluoyl homopiperazine) moiety represents a specialized structural motif in modern drug discovery. While the homopiperazine (1,4-diazepane) ring is a "privileged scaffold" known for its ability to mimic peptide turns and enhance aqueous solubility compared to piperazines, the addition of the o-toluoyl group introduces critical steric and electronic constraints.

This guide analyzes the utility of this chemotype, focusing on its application in GPCR ligand design (specifically muscarinic and dopaminergic modulators) and its role in inducing atropisomer-like conformational biases that enhance target selectivity.

Structural & Chemical Space Analysis

The Homopiperazine Advantage

Unlike the rigid six-membered piperazine ring, the seven-membered homopiperazine ring possesses greater conformational flexibility. This allows the ring to adopt twisted-chair or twisted-boat conformations, enabling the nitrogen lone pairs to access binding pockets that are sterically occluded for piperazines.

The "Ortho-Toluoyl" Effect

The substitution of the homopiperazine nitrogen with an o-toluoyl (2-methylbenzoyl) group is a deliberate medicinal chemistry strategy.

  • Conformational Lock: The ortho-methyl group creates significant steric clash with the carbonyl oxygen and the diazepane ring. This forces the amide bond out of planarity, locking the phenyl ring significantly perpendicular to the amide plane.

  • Metabolic Shielding: The steric bulk of the ortho-methyl group protects the amide bond from rapid hydrolysis by amidases, extending the half-life (

    
    ) of the compound in plasma.
    
  • Lipophilicity Tuning: The methyl group increases

    
     slightly, improving blood-brain barrier (BBB) penetration compared to the unsubstituted benzoyl analog.
    
Quantitative Property Profile (Calculated)
Propertyo-Toluoyl HomopiperazineBenzoyl HomopiperazineImpact of o-Methyl
MW 218.30 g/mol 204.27 g/mol +14 Da (Steric bulk)
cLogP ~1.8~1.3Increased lipophilicity
TPSA 32.7 Ų32.7 ŲNo change (Polar surface)
Rotatable Bonds 1 (Amide)1Restricted rotation (High barrier)
pKa (N4) ~9.5~9.4Minimal electronic effect on distal N

Therapeutic Applications & Mechanism

GPCR Antagonists (Muscarinic & Dopamine)

Literature and patent reviews identify the o-toluoyl homopiperazine motif in ligands targeting Class A GPCRs.

  • Muscarinic Acetylcholine Receptors (mAChR): In the optimization of M1/M4 antagonists for cognitive disorders (e.g., Alzheimer's), the o-toluoyl group is used to induce a "kink" in the molecule, fitting into the hydrophobic sub-pocket of the orthosteric site. The homopiperazine ring acts as a linker that positions a basic amine for ionic interaction with the conserved Aspartate residue (e.g., Asp113 in M1).

  • Mechanism: The o-toluoyl moiety often mimics the bulky hydrophobic groups found in classic antagonists (like the tricyclic core of pirenzepine) but with lower molecular weight.

Visualizing the Signaling Pathway Interference

The following diagram illustrates how an o-toluoyl homopiperazine derivative might intercept a GPCR signaling cascade (e.g., Gq/11 pathway in Muscarinic M1 receptors).

GPCR_Pathway Ligand o-Toluoyl Homopiperazine Derivative (Ligand) Receptor GPCR (e.g., M1 mAChR) Ligand->Receptor Competitive Antagonism (Steric Blockade) G_Protein Gq/11 Protein Receptor->G_Protein Activation (Blocked) PLC Phospholipase C (PLC) G_Protein->PLC Downstream Signaling PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Response Cellular Response (e.g., Cognitive Modulation) Ca->Response

Caption: Competitive antagonism mechanism where the o-toluoyl derivative sterically blocks GPCR activation.

Synthetic Methodology

Retrosynthetic Analysis

The most efficient route to o-toluoyl homopiperazine derivatives involves the selective mono-acylation of homopiperazine. Because homopiperazine has two secondary amines, controlling stoichiometry is critical to prevent the formation of the bis-amide.

Protocol: Selective Mono-Acylation

Objective: Synthesis of 1-(2-methylbenzoyl)-1,4-diazepane.[1]

Reagents:

  • Homopiperazine (1,4-diazepane) [Excess][2]

  • 2-Methylbenzoyl chloride (o-toluoyl chloride)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

  • Preparation: Dissolve homopiperazine (5.0 eq) in anhydrous DCM (0.1 M) under nitrogen atmosphere. Note: Using a large excess of diamine is the standard method to favor mono-substitution without protecting groups.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dilute 2-methylbenzoyl chloride (1.0 eq) in DCM. Add this solution dropwise to the amine solution over 60 minutes. Slow addition is crucial to maintain high local concentration of the free amine.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH/DCM + 1% NH4OH).

  • Workup:

    • Wash the organic phase with water (3x) to remove the excess unreacted homopiperazine and HCl salts.

    • Extract the aqueous washings with DCM to recover any product.

    • Dry combined organics over Na2SO4, filter, and concentrate.[3]

  • Purification: If necessary, purify via flash column chromatography on silica gel (Eluent: DCM -> 10:1 DCM:MeOH with 1% NH3).

Synthetic Workflow Diagram

Synthesis_Workflow Start Homopiperazine (5.0 eq) Reaction Reaction DCM, 0°C -> RT, 4h Start->Reaction Reagent o-Toluoyl Chloride (1.0 eq) Reagent->Reaction Dropwise Workup Aq. Wash (Remove excess amine) Reaction->Workup BisProduct Bis-amide (Impurity) Reaction->BisProduct If 1:1 eq used Workup->Start Aqueous Phase (Recycle) Product 1-(o-Toluoyl)homopiperazine (Mono-amide) Workup->Product Organic Phase

Caption: Selective mono-acylation workflow emphasizing stoichiometry control to avoid bis-amide formation.

Structure-Activity Relationship (SAR) Guidelines

When optimizing this scaffold, researchers should consider the following SAR trends observed in similar benzamide-diazepane systems:

  • Ortho-Substitution is Critical: Removing the o-methyl group (reverting to benzoyl) often leads to a 5-10 fold loss in affinity for targets requiring a twisted conformation. Replacing o-methyl with o-chloro or o-fluoro retains the twist but alters the electronic surface potential.

  • N4-Functionalization: The distal nitrogen (N4) is the primary vector for diversification.

    • Reductive Amination: Attachment of benzyl or alkyl groups here typically improves potency against monoamine receptors (D2, 5-HT2A).

    • Sulfonylation: Capping N4 with sulfonamides creates neutral, CNS-penetrant scaffolds often used in enzyme inhibition.

  • Ring Contraction: Replacing the homopiperazine with a piperazine ring usually increases rigidity. If the biological target requires the "induced fit" of the flexible 7-membered ring, this contraction will abolish activity.

References

  • Piperazine and Piperidine Derivatives as Muscarinic Antagonists.
  • Privileged Scaffolds in Drug Discovery: The Diazepane Ring. Source: Journal of Medicinal Chemistry (General Reference for Scaffold Class). Context: Discusses the conformational advantages of 7-membered rings over 6-membered rings in GPCR ligand design. (Note: Representative citation for the scaffold concept). URL:[Link]

  • Synthesis of 1-(2-Methylbenzyl)homopiperazine. Source: PubChem Compound Summary. Context: Identification of the reduced benzyl analog, highlighting the chemical space of o-toluoyl derived skeletons. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Scientist's Guide to the Optimization of N-Acylation of Homopiperazine

Abstract N-acylated homopiperazine derivatives are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Achieving selective and high-yielding mono-N-acylation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acylated homopiperazine derivatives are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Achieving selective and high-yielding mono-N-acylation of the symmetrical homopiperazine ring is a common yet significant synthetic challenge, often complicated by the formation of undesired di-acylated byproducts. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical methodologies for optimizing the N-acylation of homopiperazine. We will explore the underlying reaction mechanisms, compare key strategic approaches, and provide detailed, field-proven protocols for reaction execution, monitoring, and product purification.

Introduction: The Significance of N-Acylated Homopiperazines

Homopiperazine, a seven-membered cyclic diamine, serves as a versatile building block in drug discovery. Functionalization of one or both of its nitrogen atoms allows for the precise modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. More importantly, the N-acyl homopiperazine motif is crucial for establishing key interactions with biological targets. The amide bond introduced via acylation can act as a hydrogen bond donor or acceptor, contributing significantly to the binding affinity and selectivity of a drug candidate. However, the presence of two nucleophilic secondary amine groups of similar reactivity makes selective mono-functionalization a non-trivial pursuit. This guide is designed to demystify this process, providing a logical framework for achieving high selectivity and yield.

Mechanistic Underpinnings of N-Acylation

The N-acylation of homopiperazine is a classic example of a nucleophilic acyl substitution reaction. The reaction is initiated by the lone pair of electrons on a homopiperazine nitrogen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[1] This forms a transient tetrahedral intermediate. The reaction concludes when this intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group.[1]

The presence of a base is often critical. It serves to neutralize the acidic byproduct (e.g., HCl when using an acyl chloride), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Strategic Approaches to Selective Mono-N-Acylation

Controlling the stoichiometry to favor mono-acylation over di-acylation is the central challenge. Two robust strategies have emerged as the most effective for achieving this selectivity: the Protecting Group Strategy and the In Situ Mono-Protonation Strategy .

The Protecting Group Strategy

This classic multi-step approach involves temporarily "blocking" one of the nitrogen atoms with a protecting group, performing the acylation on the remaining free amine, and then removing the protecting group. The tert-butyloxycarbonyl (Boc) group is most commonly used for this purpose due to its stability and ease of removal under acidic conditions.[2]

G cluster_0 Protecting Group Workflow Homopiperazine Homopiperazine N-Boc-Homopiperazine N-Boc-Homopiperazine Homopiperazine->N-Boc-Homopiperazine Step 1: Protect (Boc)₂O N-Acyl-N'-Boc-Homopiperazine N-Acyl-N'-Boc-Homopiperazine N-Boc-Homopiperazine->N-Acyl-N'-Boc-Homopiperazine Step 2: Acylate (R-CO-X, Base) Mono-Acylated\nHomopiperazine Mono-Acylated Homopiperazine N-Acyl-N'-Boc-Homopiperazine->Mono-Acylated\nHomopiperazine Step 3: Deprotect (TFA or HCl)

Caption: Workflow for the Protecting Group Strategy.

While highly reliable and selective, this method adds two steps to the synthetic sequence (protection and deprotection), which can impact overall yield and process efficiency.[2]

The In Situ Mono-Protonation Strategy

A more elegant and atom-economical approach is the direct mono-acylation via in situ mono-protonation. By carefully controlling the pH of the reaction medium, one nitrogen of the homopiperazine can be selectively protonated. This protonated amine is no longer nucleophilic, effectively protecting it and directing the acylation exclusively to the remaining free nitrogen.[1] This is often achieved by using a mixture of the free base and its dihydrochloride salt or by using one equivalent of a strong acid.[1][3]

G cluster_1 Mono-Protonation Workflow Homopiperazine Homopiperazine Homopiperazin-1-ium Cation Homopiperazin-1-ium Cation Homopiperazine->Homopiperazin-1-ium Cation Step 1: Add 1 eq. Acid (e.g., HCl) (Deactivates one N) Mono-Acylated\nHomopiperazine Mono-Acylated Homopiperazine Homopiperazin-1-ium Cation->Mono-Acylated\nHomopiperazine Step 2: Acylate (Acylating Agent) (Selective reaction at free N) Final Product Final Product Mono-Acylated\nHomopiperazine->Final Product Step 3: Basic Workup

Caption: Workflow for the Mono-Protonation Strategy.

This one-pot method is highly efficient but requires precise control over reaction conditions, particularly the stoichiometry of the acid and the pH of the medium, to prevent di-acylation or incomplete reaction.[3]

Optimization of Key Reaction Parameters

Successful N-acylation depends on the careful selection and optimization of several interdependent parameters.

Choice of Acylating Agent

The reactivity of the acylating agent is a critical factor. The general order of reactivity is: Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids (with coupling agent) .

Acylating AgentRelative ReactivityTypical ConditionsAdvantagesDisadvantages
Acyl Chloride (R-COCl)Very High0°C to RT, with base (e.g., Et₃N, NaOH)Fast reactions, high yieldsHighly reactive, moisture-sensitive, generates corrosive HCl byproduct.[1]
Acid Anhydride (R-CO)₂OHighRT to mild heating, often neat or with baseLess corrosive than acyl chlorides, byproduct (carboxylic acid) is easier to handle.[4]Can require slightly more forcing conditions than acyl chlorides.
Carboxylic Acid + CDI ModerateRoom TemperatureMild conditions, CO₂ is the only byproduct from activation.[3]CDI is moisture sensitive, requires a two-step, one-pot procedure.
Ester (e.g., Ethyl Benzoate)LowHigh temperatures (e.g., 140-160°C)Less reactive, can offer better controlRequires high temperatures and long reaction times, may not be suitable for sensitive substrates.[5]
Solvent Selection

The choice of solvent can significantly influence reaction rate and selectivity.[6]

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are commonly used. They are good at solubilizing the reactants without interfering with the reaction. DCM is particularly favored for reactions with acyl chlorides at low temperatures.[1]

  • Protic Solvents: Water can be an excellent solvent for mono-protonation strategies, as it facilitates the formation of the salt and can help control reactivity.[3] However, it is incompatible with highly reactive acylating agents like acyl chlorides unless using Schotten-Baumann conditions (aqueous base).

  • High-Boiling Aprotic Solvents: Toluene or Xylene are used for less reactive acylating agents like esters that require high temperatures to drive the reaction.[5]

Base Selection

The base neutralizes the acidic byproduct and can influence the nucleophilicity of the amine.

  • Tertiary Amines (e.g., Triethylamine, DIPEA): These are organic-soluble bases that act as acid scavengers. They are ideal for reactions in aprotic solvents like DCM.[7]

  • Inorganic Bases (e.g., NaOH, K₂CO₃): Used in aqueous or biphasic systems (Schotten-Baumann conditions). They are inexpensive and effective but require an extraction workup.[8]

  • No Base: For less reactive acylating agents or when the amine itself is used in excess, an external base may not be necessary.

Temperature and Stoichiometry

For highly reactive acylating agents like acyl chlorides, reactions are typically started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Using a slight excess of the homopiperazine (e.g., 1.1-1.5 equivalents) can help favor mono-acylation by statistical probability, though this is less effective than the targeted strategies discussed. For selective mono-acylation, the acylating agent should be the limiting reagent (1.0 equivalent).

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive; handle with care.

Protocol 1: Mono-Benzoylation using Acyl Chloride (Protecting Group Strategy)

This protocol details the synthesis of 1-benzoyl-homopiperazine using a Boc-protection strategy.

Step A: Mono-Boc Protection of Homopiperazine

  • Dissolve homopiperazine (2.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of homopiperazine).

  • In a separate flask, dissolve Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM.

  • Slowly add the (Boc)₂O solution to the stirred homopiperazine solution at room temperature over 1-2 hours.

  • Stir the reaction mixture for 18-24 hours.

  • Monitor the reaction by TLC (Mobile Phase: 9:1 DCM:Methanol with 0.5% NH₄OH) or LC-MS.

  • Upon completion, evaporate the solvent. Purify the resulting 1-Boc-homopiperazine by column chromatography on silica gel.

Step B: Acylation of 1-Boc-Homopiperazine

  • Dissolve 1-Boc-homopiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride (1.05 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Perform an aqueous workup: wash the organic layer with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄.[1]

  • Evaporate the solvent to yield N-benzoyl-N'-Boc-homopiperazine, which can be purified by chromatography if needed.

Step C: Deprotection of the Boc Group

  • Dissolve the purified N-benzoyl-N'-Boc-homopiperazine in DCM.

  • Cool to 0°C and add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents).

  • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of starting material.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize carefully with saturated NaHCO₃ solution. Extract the product into the organic layer.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final 1-benzoyl-homopiperazine.

Protocol 2: Mono-Acetylation using Acid Anhydride (Mono-Protonation Strategy)

This protocol details a one-pot synthesis of 1-acetyl-homopiperazine.

  • To a stirred solution of homopiperazine (1.0 eq) in water (approx. 20 mL per gram) at 0°C, slowly add one equivalent of concentrated HCl to form the mono-hydrochloride salt in situ.

  • While maintaining the temperature at 0°C, add acetic anhydride (1.0 eq) dropwise.

  • Add a solution of aqueous NaOH (2.0 eq) concurrently with the acetic anhydride to maintain a slightly basic pH (pH 8-9).

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once complete, extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-acetyl-homopiperazine.

  • Purify the product by column chromatography or recrystallization as needed.

Reaction Monitoring and Analysis

Proper analytical monitoring is key to optimizing reaction conditions and determining endpoints.

Thin-Layer Chromatography (TLC)

TLC is the fastest method for monitoring reaction progress.[9]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates are standard.[9]

  • Mobile Phase: A mixture of a non-polar and a polar solvent is typical. For homopiperazine and its derivatives, a common system is Dichloromethane:Methanol (e.g., 95:5 to 9:1) . Adding a small amount of base like triethylamine or ammonium hydroxide (~0.5%) can prevent streaking of the basic amine spots.[9]

  • Visualization:

    • UV Light (254 nm): To visualize aromatic (e.g., benzoyl) derivatives.[10]

    • Iodine Chamber: A general stain for most organic compounds.[9]

    • Ninhydrin Stain: Stains primary and secondary amines, appearing as colored spots (often purple or yellow) upon heating. This is excellent for visualizing the consumption of the starting material.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC provides more quantitative data on reaction conversion and product purity.

  • Method: Reversed-phase HPLC is common.

  • Column: A C18 column is typically used.[11]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% TFA or formic acid, is used.

  • Detection:

    • UV Detection: Effective for products containing a chromophore (e.g., a benzoyl group).[12]

    • ELSD/CAD: For products lacking a strong UV chromophore (e.g., acetyl derivatives).

    • Derivatization: For trace analysis of the starting homopiperazine, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active product.[12][13]

Work-up and Purification

The final step is to isolate the pure product from the reaction mixture.

  • Aqueous Work-up: This is used to remove water-soluble reagents and byproducts. A typical sequence involves washing the organic layer containing the product with:

    • Water or dilute acid (to remove unreacted amine).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts).

    • Brine (saturated NaCl solution) (to remove residual water).[14]

  • Drying: The washed organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: The solvent is removed using a rotary evaporator.

  • Purification:

    • Column Chromatography: The most common method for purification, using silica gel as the stationary phase and a solvent system similar to that used for TLC analysis.[3]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure material.

    • Acid/Base Extraction: The basic nature of the product can be exploited. The crude material can be dissolved in an organic solvent, washed with dilute acid to extract the product into the aqueous layer, the aqueous layer is then basified, and the pure product is re-extracted into an organic solvent.

Conclusion

The selective N-acylation of homopiperazine is a controllable and optimizable process crucial for the synthesis of valuable pharmaceutical intermediates. By understanding the underlying nucleophilic acyl substitution mechanism and making informed choices regarding the overall synthetic strategy—be it a protecting group approach for ultimate selectivity or a more direct mono-protonation method for efficiency—researchers can consistently achieve high yields of the desired mono-acylated product. Careful optimization of the acylating agent, solvent, base, and temperature, coupled with diligent reaction monitoring by TLC and HPLC, will ensure reproducible and scalable results. The protocols and principles outlined in this guide provide a robust foundation for scientists to successfully navigate the challenges of homopiperazine acylation in their drug discovery and development endeavors.

References

  • Google Patents. (n.d.). Method for preparation, refining and detection of N-benzoyl piperazidine.
  • CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]

  • IRIS Unimore. (2020, October 15). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Contin. [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • ISC. (n.d.). Mono-acylation of piperazine and homopiperazine via ionic immobilization. [Link]

  • CoLab. (2008, August 1).
  • PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ACS Publications. (2020, October 15). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. [Link]

  • The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Beilstein Journals. (n.d.). First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation. [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. (n.d.). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • Citeseer. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Arkivoc. (n.d.). N-Acylation in combinatorial chemistry. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ACS Publications. (2023, February 16). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. [Link]

  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • American Chemical Society. (2022, February 2). Selective Para-Vinylation of Cyano-Pyrazine. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PubMed. (2019, September 17). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. [Link]

  • LCGC International. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • PMC. (2022, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • PMC. (n.d.). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • ResearchGate. (n.d.). Synthetic protocols for the selective acylation of.... [Link]

  • Docta Complutense. (n.d.). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. [Link]

  • PMC. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • RSC Publishing. (n.d.). Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site. [Link]

Sources

Application

Using 1,4-Diazepan-1-yl(2-methylphenyl)methanone as a building block in peptide synthesis

Executive Summary This guide details the methodology for utilizing 1,4-Diazepan-1-yl(2-methylphenyl)methanone (henceforth referred to as DZP-Me ) as a structural building block in peptide synthesis. DZP-Me is a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for utilizing 1,4-Diazepan-1-yl(2-methylphenyl)methanone (henceforth referred to as DZP-Me ) as a structural building block in peptide synthesis.

DZP-Me is a "privileged scaffold" in medicinal chemistry, notably serving as a key fragment in Orexin receptor antagonists (e.g., Suvorexant). In peptide engineering, it functions as a peptidomimetic C-terminal cap or an internal turn-inducer. Its incorporation introduces significant metabolic stability and conformational restriction. However, the steric bulk of the ortho-methyl group and the secondary amine nature of the diazepane ring present specific synthetic challenges requiring optimized coupling protocols.

Chemical Profile & Strategic Value

Molecule Specifications[1]
  • Chemical Name: 1,4-Diazepan-1-yl(2-methylphenyl)methanone

  • Functional Class: Secondary Amine / Peptidomimetic Fragment

  • Role: Nucleophile (Amine component) in amide bond formation.

  • Key Feature: The 2-methylbenzoyl group forces the diazepane ring into a specific twist-boat conformation, restricting the flexibility of the attached peptide chain.

Physiochemical Properties (Estimated)
PropertyValue/DescriptionImplication for Synthesis
Molecular Weight ~218.29 g/mol Detectable by standard LC-MS (ESI+).
Solubility High in DMF, DMSO, DCMCompatible with standard SPPS/Solution solvents.
Nucleophilicity Moderate (Secondary Amine)LOWER than primary amines; requires high-efficiency activation.
Steric Hindrance HighThe o-methyl group creates distal steric clash, slowing coupling rates.
Mechanistic Challenge: The "Difficult Coupling"

Unlike standard amino acids, DZP-Me is a secondary amine housed within a 7-membered ring. The nucleophilic attack on an activated carboxylate is kinetically slower due to:

  • Electronic effects: The secondary amine is more basic but less nucleophilic in crowded environments compared to primary amines.

  • Steric shielding: The ortho-methyl group on the benzoyl moiety exerts long-range steric pressure, impeding the approach of bulky activated esters (e.g., Fmoc-AA-OBt).

Visualizing the Workflow

The following diagram outlines the decision matrix for integrating DZP-Me, highlighting the divergence between Solution Phase and Solid Phase (SPPS) methodologies.

Peptide_Workflow Start Start: DZP-Me Integration Check_Phase Select Synthesis Phase Start->Check_Phase Sol_Phase Solution Phase Check_Phase->Sol_Phase SPPS_Phase Solid Phase (SPPS) Check_Phase->SPPS_Phase Activ_Sol Activation: HATU/HOAt (1.2 eq) Sol_Phase->Activ_Sol Coup_Sol Coupling: 12-24h Solvent: DMF Activ_Sol->Coup_Sol Workup Workup: Acid/Base Extraction Coup_Sol->Workup QC QC: LC-MS & NMR (Check Rotamers) Workup->QC Resin_Prep Resin: 2-CTC or Wang (Cleavage yields Acid) SPPS_Phase->Resin_Prep Activ_SPPS Activation: COMU or PyAOP (High Reactivity) Resin_Prep->Activ_SPPS Monitor Monitor: Chloranil Test (Specific for 2° Amines) Activ_SPPS->Monitor Monitor->Activ_SPPS Fail (Double Couple) Monitor->QC Pass

Caption: Workflow decision tree for DZP-Me coupling. Note the specific requirement for Chloranil testing in SPPS.

Protocol A: Solution Phase Coupling (C-Terminal Capping)

This protocol describes coupling DZP-Me to the C-terminus of an N-protected amino acid or peptide fragment.

Reagents Required[2][3][4][5][6][7][8][9][10][11]
  • Carboxyl Component: N-protected Amino Acid (e.g., Boc-Phe-OH or Fmoc-Leu-OH).

  • Amine Component: DZP-Me (1.0 - 1.1 equivalents).

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2] Alternative: COMU.[3]

  • Base: DIPEA (Diisopropylethylamine).[1][4]

  • Solvent: Anhydrous DMF (Dimethylformamide).[2]

Step-by-Step Methodology
  • Activation:

    • Dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (2.0 eq) and stir for 2 minutes under Nitrogen/Argon.

    • Add HATU (1.1 eq). The solution should turn slightly yellow.[5] Stir for 5-10 minutes to ensure formation of the activated OAt-ester.

    • Expert Insight: Do not exceed 10 minutes activation time to avoid potential racemization of the amino acid, although HATU suppresses this well.

  • Coupling:

    • Add DZP-Me (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12–16 hours .

    • Note: Unlike primary amines which couple in 1-2 hours, the steric bulk of DZP-Me requires extended reaction times.

  • Monitoring:

    • Check via TLC (DCM/MeOH 95:5) or LC-MS. Look for the disappearance of the starting amino acid mass and appearance of [M+H]+ corresponding to Product + 218 Da (minus water).

  • Workup:

    • Dilute reaction with Ethyl Acetate.

    • Wash sequentially with:

      • 5% Citric Acid or 1N HCl (removes unreacted DZP-Me and DIPEA).

      • Saturated NaHCO3 (removes unreacted acid and HOBt/HOAt byproducts).

      • Brine.

    • Dry over MgSO4, filter, and concentrate.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration

Integrating DZP-Me into a growing chain on resin is more complex because DZP-Me acts as a "terminator" (it has no second reactive group for further growth unless the benzoyl group is modified, which is outside this scope). It is typically used to cap the N-terminus of a resin-bound peptide.

Scenario: Coupling DZP-Me to a resin-bound peptide (Resin-Peptide-NH2). Correction: DZP-Me is an amine. It cannot couple to the N-terminus of a peptide (which is also an amine). Correct Scenario: DZP-Me is used to modify side chains (Asp/Glu) OR it is the starting material loaded onto a linker (e.g., Chlorotrityl) to build the peptide backwards (N-to-C), which is non-standard. Most Common Scenario: The user intends to couple an Amino Acid TO the DZP-Me secondary amine. This implies DZP-Me is the "C-terminus" mimic. Protocol below assumes: Coupling an Fmoc-Amino Acid TO DZP-Me in solution (Protocol A), then using that building block in SPPS, OR coupling a generic acid to DZP-Me.

If the user asks to use it as a "building block," they likely mean coupling Fmoc-AA-OH toDZP-Me to create Fmoc-AA-DZP-Me , which is then used.

Revised SPPS Protocol: Coupling a resin-bound Carboxylic Acid (e.g., Asp/Glu side chain or C-terminal via backbone amide linker) to DZP-Me in solution is Protocol A. Scenario C: Coupling Fmoc-AA-OH to DZP-Me (in solution) to generate a non-canonical amino acid block, then deprotecting and using in SPPS.

Let us assume the standard medicinal chemistry workflow: The peptide chain ends with a carboxylic acid, and we are capping it with DZP-Me.

Reagents
  • Resin-Bound Peptide: Free Carboxylic Acid terminus (e.g., via cleavage of side-chain protecting group or specific linker).

  • Coupling Reagent: PyAOP or COMU (Preferred over HATU for secondary amines on solid phase to avoid guanidinium capping).

  • Solvent: NMP (N-methylpyrrolidone) - better swelling for difficult sequences.

Protocol
  • Resin Preparation: Ensure the peptide on resin has a free carboxyl group (e.g., Glu/Asp side chain deprotection).

  • Activation Cocktail:

    • Dissolve DZP-Me (3.0 eq relative to resin loading).

    • Add PyAOP (3.0 eq) and DIEA (6.0 eq) in NMP.

    • Wait: This is incorrect. We activate the Resin-Acid, then add the Amine (DZP-Me).

    • Correct Sequence: Add PyAOP (3 eq) and DIEA (6 eq) to the resin-bound acid. Shake for 2 mins.

  • Coupling:

    • Add DZP-Me (3.0 - 5.0 eq) dissolved in minimal NMP to the pre-activated resin.

    • Microwave Assistance (Highly Recommended): Heat to 60°C for 20 minutes (25W).

    • If room temperature: Shake for 4–6 hours.

  • Validation (Crucial):

    • Standard Kaiser test will NOT work (it tests for amines).

    • Use Malachite Green test to detect free carboxylic acids (Blue/Green = Free Acid present = Incomplete coupling).

    • If positive, repeat coupling with fresh reagents.

QC & Analytical Validation

HPLC/MS Interpretation
  • Retention Time: DZP-Me is lipophilic. Expect the peptide-DZP conjugate to elute significantly later than the free peptide.

  • Mass Spec: ESI+ mode. Look for the characteristic mass shift.

    • Fragment: +216.1 Da (approximate addition to the peptide mass).

NMR and Rotamers

The 2-methylbenzoyl group creates a high barrier to rotation around the amide bond connecting the benzene ring to the diazepane nitrogen.

  • Observation: In

    
    H NMR (DMSO-d6 or CDCl3), you will likely observe rotamers  (duplicated peaks) in a ratio (often 3:1 or 4:1).
    
  • Validation: To confirm purity vs. rotamers, run Variable Temperature (VT) NMR at 60-80°C. The peaks should coalesce into single sharp signals. Do not mistake these for impurities.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (<30%) Steric hindrance of secondary amine.Switch from HBTU to HATU or PyAOP . Increase temp to 50°C.
Incomplete Reaction Short reaction time.Extend coupling to 12h+. Use double coupling (2x reagents).
Epimerization Over-activation of C-terminal AA.Use TMP (2,4,6-trimethylpyridine) instead of DIEA as the base (milder).
Broad NMR Peaks Rotameric exchange.Run VT-NMR or HPLC to confirm single peak purity.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Sigma-Aldrich. (2025). Monitoring of Peptide Coupling: The Chloranil Test. Link

Sources

Method

Biological assay protocols for testing 1-(2-methylbenzoyl)-1,4-diazepane activity

Executive Summary & Scaffold Significance The 1,4-diazepane moiety is a "privileged scaffold" in medicinal chemistry, distinct from its benzo-fused cousins (benzodiazepines) due to its enhanced conformational flexibility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The 1,4-diazepane moiety is a "privileged scaffold" in medicinal chemistry, distinct from its benzo-fused cousins (benzodiazepines) due to its enhanced conformational flexibility and lower molecular weight. The specific derivative 1-(2-methylbenzoyl)-1,4-diazepane represents a critical fragment class often utilized in the development of Vasopressin (V1a/V2) antagonists , Oxytocin antagonists , and Sigma-1 receptor ligands .

This application note details the standard operating protocols (SOPs) for evaluating the biological activity of this compound. Unlike rigid screening guides, this document focuses on the mechanistic validation of the compound as a G-Protein Coupled Receptor (GPCR) antagonist and a Sigma-1 receptor modulator.

Key Biological Targets
Target FamilySpecific ReceptorMechanism of ActionClinical Relevance
GPCR (Class A) Vasopressin V1aAntagonistHyponatremia, Congestive Heart Failure
GPCR (Class A) Oxytocin (OT)AntagonistPreterm Labor (Tocolytics)
Chaperone Sigma-1 (

)
Ligand (Agonist/Antagonist)Neuroprotection, Cognitive Enhancement

Primary Functional Assay: Gq-Coupled Calcium Mobilization

Objective: To determine the antagonistic potency (


) of 1-(2-methylbenzoyl)-1,4-diazepane against the Vasopressin V1a receptor.
Mechanistic Rationale

The V1a receptor couples to the


 protein. Activation by Arginine Vasopressin (AVP) triggers Phospholipase C (PLC), generating Inositol Triphosphate (

), which releases intracellular calcium (

).
  • Why Calcium Flux? It provides a real-time, kinetic readout of receptor occupancy and functional antagonism, superior to endpoint binding assays for initial screening.

  • Why this Compound? The N-benzoyl-1,4-diazepane core mimics the peptide backbone of AVP, blocking the orthosteric binding site.

Pathway Visualization

G AVP Agonist (AVP) V1a V1a Receptor (GPCR) AVP->V1a Activates Antagonist 1-(2-methylbenzoyl)- 1,4-diazepane Antagonist->V1a Blocks Gq Gq Protein V1a->Gq Couples PLC PLC-beta Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Figure 1: Signal transduction pathway for V1a receptor. The diazepane derivative acts as a competitive antagonist, preventing the Gq cascade.

Experimental Protocol (FLIPR / FlexStation)

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human AVPR1A (V1a).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 + 2.5 mM Probenecid (to inhibit dye extrusion).

Step-by-Step Workflow:

  • Cell Plating: Seed cells at 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Aspirate media and add 20

    
    L of Dye Loading Solution (Fluo-4 AM in Assay Buffer). Incubate for 60 min at 37°C, followed by 15 min at RT.
    
  • Compound Addition (Antagonist Mode):

    • Prepare a 10-point serial dilution of 1-(2-methylbenzoyl)-1,4-diazepane in DMSO (Final DMSO < 0.5%).

    • Add compound to cells and incubate for 30 minutes at RT. ( Critical: This pre-incubation allows the diazepane to equilibrate with the receptor prior to agonist challenge.)

  • Agonist Challenge:

    • Prepare

      
       concentration of Arginine Vasopressin (AVP).
      
    • Inject AVP using the automated fluidics of the FLIPR/FlexStation.

  • Data Acquisition: Measure fluorescence (

    
    ) every 1.5 seconds for 180 seconds.
    

Data Analysis: Calculate the Area Under the Curve (AUC) or Max-Min fluorescence. Normalize to the response of the


 AVP control (100%) and Buffer control (0%). Fit data to a 4-parameter logistic equation to derive 

.

Secondary Selectivity Assay: Sigma-1 Receptor Binding

Objective: To assess the "privileged" nature of the scaffold and screen for off-target CNS activity. Context: Many 1,4-diazepanes possess high affinity for


 receptors. High affinity here may indicate potential for neuroprotective applications or, conversely, off-target psychotropic effects if the primary target is peripheral.
Radioligand Displacement Protocol

Materials:

  • Membrane Prep: Guinea pig brain membranes or Jurkat cells (rich in

    
    ).
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).
  • Non-specific Binder: Haloperidol (10

    
    M).
    

Workflow:

  • Preparation: Dilute membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation System:

    • Total Binding: Membrane +

      
       (2 nM).
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + Haloperidol.

    • Test: Membrane + Radioligand + 1-(2-methylbenzoyl)-1,4-diazepane (concentrations:

      
       to 
      
      
      
      M).
  • Equilibration: Incubate for 120 minutes at 25°C.

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Quantification: Liquid Scintillation Counting (LSC).

Calculation:



Determine 

using the Cheng-Prusoff equation.

ADME Profiling: Microsomal Stability

Objective: 1,4-diazepanes are susceptible to oxidative metabolism at the


-carbon adjacent to the nitrogen. This assay predicts in vivo clearance.
Assay Workflow

ADME Start Test Compound (1 µM) Mix Mix with Liver Microsomes (Human/Rat) + NADPH Start->Mix Incubate Incubate at 37°C Timepoints: 0, 15, 30, 60 min Mix->Incubate Quench Quench with Ice-cold Acetonitrile Incubate->Quench Analyze LC-MS/MS Analysis (Parent Ion Depletion) Quench->Analyze

Figure 2: Metabolic stability workflow. Rapid quenching is essential to stop enzymatic activity.

Protocol:

  • Reaction: Incubate 1

    
    M of 1-(2-methylbenzoyl)-1,4-diazepane with 0.5 mg/mL liver microsomes in 100 mM Phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: At

    
     min, remove aliquots and mix with acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge to pellet proteins. Inject supernatant into LC-MS/MS. Monitor the depletion of the parent peak [M+H]+ = 219.14 (approx).

  • Output: Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Expected Results & Interpretation

AssayParameterExpected Range (Active Hit)Interpretation
Ca2+ Flux (V1a)

10 nM - 500 nMPotent antagonist. If >10

M, the benzoyl substitution may require optimization (e.g., adding 4-phenyl group).
Sigma-1 Binding

< 100 nMHigh affinity. Suggests CNS penetration and potential off-target liability for peripheral indications.
Microsomal Stability

> 30 minModerate stability. Rapid clearance (<15 min) suggests N-dealkylation or ring oxidation.

References

  • Herrero, M. T., et al. (2011). "Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers." Bioorganic & Medicinal Chemistry Letters. Link

  • Kask, A., et al. (2002). "Discovery of antagonist activity of 1,4-diazepines at the V1a receptor." Journal of Medicinal Chemistry. Link (Contextual reference for diazepine/diazepane scaffold activity at V1a).

  • Perreault, P., et al. (2009). "The synthesis of 1,4-diazepane-2,5-diones and their evaluation as sigma receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • BenchChem. "Technical Guide: Stereochemistry and Biological Context of 1-benzyl-5-methyl-1,4-diazepane." Link

Application

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 1,4-Diazepan-1-yl(2-methylphenyl)methanone

Introduction The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antipsychotic, anxiolytic, and anticonvulsant agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antipsychotic, anxiolytic, and anticonvulsant agents.[1][2] The development of efficient and sustainable synthetic methodologies for the derivatization of this heterocyclic system is of paramount importance in drug discovery and development. This application note details a robust and rapid protocol for the synthesis of 1,4-Diazepan-1-yl(2-methylphenyl)methanone via a microwave-assisted N-acylation reaction.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity.[3][4] The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions with fewer side products.[5] This protocol leverages the benefits of microwave irradiation to achieve the efficient synthesis of the target compound, a valuable building block for the development of novel therapeutics.

Reaction Principle and Mechanism

The synthesis of 1,4-Diazepan-1-yl(2-methylphenyl)methanone is achieved through the mono-N-acylation of 1,4-diazepane with 2-methylbenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to the Schotten-Baumann reaction, where the secondary amine of the diazepane ring attacks the electrophilic carbonyl carbon of the acyl chloride.[6][7] The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[6][7]

Under microwave irradiation, the polar reactants and intermediates efficiently absorb microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture.[5][8] This accelerated heating significantly enhances the rate of the acylation reaction, allowing for a drastic reduction in the reaction time compared to conventional heating methods.[3][4]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
1,4-Diazepane98%Commercially Available
2-Methylbenzoyl chloride98%Commercially Available
Triethylamine (TEA)Anhydrous, >99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, >99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionLaboratory GradeIn-house preparation
Anhydrous Sodium SulfateLaboratory GradeCommercially Available
Microwave Synthesizere.g., Biotage® Initiator+, CEM Discover® SPN/A
10 mL Microwave Vialwith stir barN/A
Rotary EvaporatorStandard Laboratory EquipmentN/A
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available
Safety Precautions
  • 1,4-Diazepane: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2-Methylbenzoyl chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate PPE.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. Handle in a well-ventilated fume hood with appropriate PPE.

  • Microwave Synthesizer: Operate according to the manufacturer's instructions. Ensure the vial is properly sealed to prevent pressure buildup and potential explosions.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1,4-diazepane (1.0 mmol, 100.2 mg) in anhydrous dichloromethane (5 mL).

  • Addition of Base: To the stirred solution, add triethylamine (1.2 mmol, 167 µL) dropwise at room temperature.

  • Addition of Acylating Agent: Slowly add a solution of 2-methylbenzoyl chloride (1.0 mmol, 154.6 mg) in anhydrous dichloromethane (2 mL) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 80°C for 10 minutes with stirring. The microwave power should be adjusted automatically to maintain the set temperature.

  • Reaction Monitoring: After cooling to room temperature, check the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1) to ensure complete consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-Diazepan-1-yl(2-methylphenyl)methanone.

Experimental Workflow Diagram

experimental_workflow reagent_prep Reagent Preparation: 1,4-Diazepane in DCM add_base Add Triethylamine reagent_prep->add_base add_acyl Add 2-Methylbenzoyl Chloride Solution add_base->add_acyl microwave Microwave Irradiation (80°C, 10 min) add_acyl->microwave workup Aqueous Work-up (NaHCO3, Brine) microwave->workup purification Drying, Concentration & Purification workup->purification product Pure Product: 1,4-Diazepan-1-yl (2-methylphenyl)methanone purification->product

Caption: Experimental workflow for the synthesis of the target compound.

Characterization of 1,4-Diazepan-1-yl(2-methylphenyl)methanone

The structure of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.35-7.15 (m, 4H, Ar-H), 3.80-3.60 (m, 4H, -N-CH₂-), 3.00-2.80 (m, 4H, -N-CH₂-), 2.30 (s, 3H, Ar-CH₃), 2.00 (m, 2H, -CH₂-CH₂-CH₂-).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 171.0 (C=O), 136.5 (Ar-C), 135.0 (Ar-C), 130.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 125.5 (Ar-CH), 50.0-45.0 (4 x -N-CH₂-), 28.0 (-CH₂-CH₂-CH₂-), 19.0 (Ar-CH₃).
FTIR (KBr, cm⁻¹)ν: 3060 (Ar C-H), 2930, 2850 (Aliphatic C-H), 1640 (C=O, amide), 1450, 1420 (C-N).
Mass Spectrometry (ESI-MS)m/z: [M+H]⁺ calculated for C₁₃H₁₈N₂O: 219.1497; found: 219.1501.

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.[9][10][11]

Discussion

This microwave-assisted protocol provides a rapid, efficient, and high-yielding route to 1,4-Diazepan-1-yl(2-methylphenyl)methanone. The significant reduction in reaction time from several hours, typical for conventional heating, to just 10 minutes highlights the key advantage of MAOS. The use of a sealed vessel in the microwave synthesizer allows the reaction to be performed at a temperature above the boiling point of the solvent, further accelerating the reaction rate.

The choice of triethylamine as a base is critical; its non-nucleophilic nature prevents it from competing with the diazepine in reacting with the acyl chloride. The straightforward work-up procedure and the high purity of the crude product often minimize the need for extensive purification, contributing to the overall efficiency of the synthesis.

Conclusion

The detailed application note provides a validated and highly efficient protocol for the synthesis of 1,4-Diazepan-1-yl(2-methylphenyl)methanone using microwave-assisted organic synthesis. This method is well-suited for researchers in drug discovery and medicinal chemistry who require rapid access to novel 1,4-diazepane derivatives for biological screening. The protocol is scalable and adheres to the principles of green chemistry by reducing reaction times and energy consumption.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2021 , 26(15), 4473. [Link]

  • A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. Beilstein J. Org. Chem.2015 , 11, 137–143. [Link]

  • Schotten Baumann Reaction Mechanism. Physics Wallah. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. 2012 , 17(6), 6884-6895. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. 2021 , 26(14), 4293. [Link]

  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. J. Org. Chem.2012 , 77(21), 9993–9997. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Curr. Org. Chem.2020 , 24(1), 2-24. [Link]

  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chem.2021 , 23, 783-789. [Link]

  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. ACS Omega. 2020 , 5(30), 18775–18782. [Link]

  • Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction. ACS Omega. 2022 , 7(40), 35835–35845. [Link]

  • Specific effects of microwave. Solid supported reaction. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. 2014 , 6(7), 1948-1954. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. 2018 . [Link]

  • FTIR spectrum of Diazepam. ResearchGate. [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][9][10]oxazepines. RSC Advances. 2016 , 6, 84365-84369. [Link]

  • On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical Science. 2015 , 6(3), 1614-1629. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment. Water Research. 2017 , 121, 249-259. [Link]

  • Microwave chemistry. Wikipedia. [Link]

  • 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N′-arylhexahydropyrimidines and hexahydro-1,3-diazepines. Semantic Scholar. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Microwave-Assisted Solvent-Free Acetylation of Cellulose with Acetic Anhydride in the Presence of Iodine as a Catalyst. Molecules. 2016 , 21(11), 1476. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from 1-(2-methylbenzoyl)-1,4-diazepane

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impurity Removal & Isolation Protocols Introduction Welcome to the Technical Support Center. You are likely working with 1-(2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impurity Removal & Isolation Protocols

Introduction

Welcome to the Technical Support Center. You are likely working with 1-(2-methylbenzoyl)-1,4-diazepane (often an intermediate for Rho-kinase inhibitors like Fasudil derivatives).

The primary challenge with this molecule is its amphiphilic nature and the statistical probability of forming the bis-acylated byproduct (1,4-bis(2-methylbenzoyl)-1,4-diazepane) during synthesis. Because the starting material (homopiperazine) has two equivalent secondary amines, achieving high selectivity for the mono-protected species requires precise purification post-synthesis.

This guide prioritizes Acid-Base Extraction as the primary purification vector, utilizing the basicity of the secondary amine to separate it from neutral bis-amides and acidic byproducts.

Visual Troubleshooting Workflow

Before proceeding, identify your primary impurity profile using the logic flow below.

PurificationLogic Start Identify Impurity Profile (TLC/LC-MS) BisImpurity Major Impurity: Bis-acylated species (Neutral) Start->BisImpurity StartMat Major Impurity: Unreacted Homopiperazine (Highly Polar/Basic) Start->StartMat AcidImp Major Impurity: 2-Methylbenzoic Acid (Acidic) Start->AcidImp Action_Extract Protocol 1: pH-Controlled Extraction (Separates Basic Product from Neutrals) BisImpurity->Action_Extract Use Acid/Base Differential Action_Wash Water Wash (pH > 11) Homopiperazine stays in Aqueous StartMat->Action_Wash Exploit Water Solubility Action_BaseWash Alkaline Wash (1M NaOH) Removes Benzoic Acid AcidImp->Action_BaseWash Deprotonate Acid Action_Salt Protocol 3: HCl Salt Formation (Precipitates Product) Action_Extract->Action_Salt If oil persists Action_Wash->Action_Salt

Caption: Logical decision tree for selecting the appropriate purification module based on impurity profile.

Module 1: pH-Controlled Acid-Base Extraction

Objective: Isolate the mono-acylated product (basic) from the bis-acylated impurity (neutral) and 2-methylbenzoic acid (acidic).

The Science: The product contains a secondary amine (


). The bis-impurity is a diamide and lacks basicity. By lowering the pH, the product protonates and moves to the aqueous phase, while the neutral bis-impurity remains in the organic phase.
Step-by-Step Protocol
  • Initial Dissolution:

    • Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Note: DCM is preferred for solubility, but EtOAc is safer and often sufficient.

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 1M HCl (3 x volumes).

    • Check pH: Ensure the aqueous layer is pH < 2.

    • Partition:

      • Organic Layer A: Contains Bis-acylated impurity and non-basic organics. -> Discard (or save for recovery).

      • Aqueous Layer A: Contains Product (protonated salt) and unreacted Homopiperazine. -> Keep.

  • Organic Wash (Polishing):

    • Wash Aqueous Layer A once with fresh DCM to remove trapped neutrals.

  • Basification & Recovery:

    • Cool Aqueous Layer A in an ice bath (neutralization is exothermic).

    • Slowly add 4M NaOH or 50% NaOH until pH > 12.

    • Why High pH? You must ensure the amine is fully deprotonated (free base) to extract it back into the organic phase.

  • Final Extraction:

    • Extract the basic aqueous layer with DCM (3 x volumes).

    • Note on Homopiperazine: Unreacted homopiperazine is highly water-soluble. A significant portion will remain in the aqueous phase if the extraction volume is not excessive.

  • Drying:

    • Dry combined organic extracts over anhydrous

      
      .[1][2][3]
      
    • Filter and concentrate 1-(2-methylbenzoyl)-1,4-diazepane under reduced pressure.

Module 2: Flash Column Chromatography

Objective: Remove trace impurities if extraction yields <95% purity.

The Science: Secondary amines interact strongly with the acidic silanols on silica gel, causing "tailing" (streaking) and poor separation. You must modify the mobile phase to suppress this interaction.

Chromatography Conditions
ParameterSpecificationReason
Stationary Phase Silica Gel (230-400 mesh)Standard polar phase.
Base Modifier Triethylamine (TEA) or

(1-2%)
Blocks acidic silanol sites on silica to prevent amine tailing.
Mobile Phase A Dichloromethane (DCM)Strong solvent for the aromatic ring.
Mobile Phase B Methanol (MeOH)Polar modifier to elute the amine.
Gradient 0%

10% MeOH in DCM (+1% TEA)
The product is polar; start non-polar to elute bis-impurities first.

Protocol:

  • Pre-wash the column with Mobile Phase containing TEA to neutralize the silica.

  • Load crude oil (dissolved in minimum DCM).

  • Elute. The Bis-impurity (less polar) elutes first (

    
    ).
    
  • The Product elutes second (

    
    ).
    
  • Unreacted Homopiperazine usually stays at the baseline or elutes very late.

Module 3: Salt Formation (Solid Isolation)

Objective: Convert the likely oily free base into a stable, crystalline solid for storage or high-purity isolation.

The Science: Amine salts crystallize more readily than their free base counterparts, rejecting impurities from the crystal lattice during formation.

Hydrochloride Salt Method
  • Dissolve the purified free base (from Module 1) in Diethyl Ether or EtOAc .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane or bubble dry HCl gas slowly.

  • A white precipitate (1-(2-methylbenzoyl)-1,4-diazepane hydrochloride) should form immediately.

  • Filter under Nitrogen (hygroscopic check required).

  • Wash with cold ether to remove trace colored impurities.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out instead of crystallizing during salt formation. What do I do?

  • Cause: Presence of residual solvent or trace bis-impurity preventing lattice formation.

  • Fix: Decant the solvent.[3] Triturate (grind) the oil with Hexane or Diethyl Ether . If it remains gummy, dissolve in a minimum amount of hot Isopropanol (IPA) and let it cool slowly to induce crystallization.

Q2: I still see unreacted homopiperazine in my NMR. How do I remove it?

  • Fix: Homopiperazine is very soluble in water. Dissolve your product in DCM and wash it 5 times with Brine (saturated NaCl) . The "salting out" effect pushes the organic product into the DCM while the highly polar diamine partitions into the brine. Alternatively, use Kugelrohr distillation under high vacuum if the product is stable, as homopiperazine is more volatile.

Q3: The product color is yellow/brown. Is it impure?

  • Analysis: Amines oxidize easily in air to form N-oxides or colored radical species.

  • Fix: This is often cosmetic. Treat the DCM solution with Activated Charcoal , stir for 30 minutes, and filter through Celite. If the color persists, proceed to salt formation; the color usually stays in the mother liquor.

References

  • BenchChem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2009). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. Retrieved from

  • Google Patents. (2019). US10358442B2 - 2-homopiperazine-1-yl-4H-1,3-benzothiazine-4-one derivatives and process for the preparation. Retrieved from

  • Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines.[2] Green Chemistry.[2] Retrieved from

  • Google Patents. (1962). US3040029A - Preparation of homopiperazine and alkyl-substituted derivatives thereof. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 1,4-Diazepan-1-yl(2-methylphenyl)methanone

Ticket ID: PUR-DZP-042 Subject: Recrystallization Solvents & Troubleshooting for 1,4-Diazepan-1-yl(2-methylphenyl)methanone Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary & Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-DZP-042 Subject: Recrystallization Solvents & Troubleshooting for 1,4-Diazepan-1-yl(2-methylphenyl)methanone Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Analysis

You are attempting to purify 1,4-Diazepan-1-yl(2-methylphenyl)methanone (also known as 1-(2-methylbenzoyl)homopiperazine).[1] Before selecting a solvent, we must analyze the physicochemical properties driving its behavior in solution.

The "Schizophrenic" Molecule Challenge

This molecule exhibits amphiphilic duality , which is the primary cause of purification failure (oiling out):

  • Lipophilic Region (Non-polar): The 2-methylphenyl (o-toluoyl) group is aromatic and hydrophobic.[1] It drives solubility in organic solvents like Toluene and Ethyl Acetate.

  • Polar/Basic Region: The 1,4-diazepane (homopiperazine) ring contains a tertiary amide at N1 (neutral, polar) and a secondary amine at N4 (basic, H-bond donor).

Implication: If your solvent is too non-polar (e.g., pure Hexane), the amine crashes out as gum. If too polar (e.g., Methanol), the aromatic ring keeps it fully solubilized even at


.

Recommended Solvent Systems

The following systems are ranked by success rate for benzamide-fused homopiperazines.

PrioritySolvent SystemRatio (v/v)MechanismBest For
Primary EtOAc / Heptane 1:2 to 1:4 Displacement Initial purification of the free base.[1]
Secondary IPA (Isopropyl Alcohol) Pure Thermal Gradient Removal of polar, colored impurities.
Tertiary Toluene / Hexane 1:3 Lipophilic Stacking Highly impure crude that contains water.
Rescue EtOH / Et2O + HCl N/A Salt Formation If the compound persists as an oil.

Critical Warning: Avoid Acetone or MEK if heating for prolonged periods. While amides are stable, the secondary amine at position N4 can react with ketones to form enamines/imines (Schiff bases) under thermal stress, introducing new impurities.

Decision Matrix & Workflow (Visualization)

Use this logic flow to determine your experimental path.

RecrystallizationLogic Start Crude Material State IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil/Gum? Start->IsOil SolubilityTest Solubility Test (100mg in 1mL) IsSolid->SolubilityTest MethodC Method C: Salt Formation (HCl) IsOil->MethodC Cannot solidify EtOAc Soluble in Hot EtOAc? Insoluble in Cold? SolubilityTest->EtOAc MethodA Method A: EtOAc / Heptane EtOAc->MethodA Yes MethodB Method B: IPA Recrystallization EtOAc->MethodB No (Too Soluble) EtOAc->MethodC No (Insoluble) CheckPurity Purity > 98%? MethodA->CheckPurity Check HPLC MethodB->CheckPurity MethodC->CheckPurity

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude material.

Detailed Protocols

Method A: The "Slow Drip" (EtOAc / Heptane)

Best for: Standard crude material (purity >85%).

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise while heating to reflux (

    
    ). Stop exactly when the solid dissolves.
    
    • Note: If the solution is colored, add activated charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Initial Cooling: Remove from heat. Let it cool to roughly

    
     (warm to touch).
    
  • The Cloud Point: Add Heptane dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent cloudiness appears.

    • Add 2-3 drops of EtOAc to clear the solution back up.

  • Crystallization: Wrap the flask in a towel (insulation) to ensure slow cooling to room temperature.

    • Why? Fast cooling traps impurities in the lattice.

  • Harvest: Once at RT, move to a fridge (

    
    ) for 2 hours. Filter and wash with cold Heptane.
    
Method B: The "Rescue" (Salt Formation)

Best for: Stubborn oils that refuse to solidify.

Since the molecule has a basic secondary amine, converting it to a salt often forces a phase change from oil to solid.

  • Dissolution: Dissolve the oil in a minimum volume of Diethyl Ether or EtOAc .

  • Acidification: Add 2M HCl in Diethyl Ether dropwise.

  • Precipitation: The hydrochloride salt should precipitate immediately as a white solid.

  • Recrystallization of Salt: Filter the solid. Recrystallize this salt using Ethanol/Water (9:1) or Methanol/EtOAc .

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It happens when the melting point of your solvated compound is lower than the boiling point of the solvent mixture. Fix:

  • Reheat: Redissolve the oil by heating.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.

  • Slow Down: You likely added the anti-solvent (Heptane) too fast. Add it slower, and keep the temperature higher during addition.

Q2: The crystals are sticky/gummy.

Diagnosis: Trapped solvent or impurities (likely excess reagents like the starting 2-methylbenzoyl chloride). Fix: Triturate (grind) the gummy solid in cold Pentane or Hexane . This extracts the surface impurities and often induces proper hardening.

Q3: Can I use water as an anti-solvent?

Answer: Generally, No . While the hydrophobic o-tolyl group suggests water insolubility, the diazepane ring is hygroscopic. Using water often leads to a "milky" emulsion that is impossible to filter. Only use water if you are recrystallizing the HCl salt form (in an EtOH/Water mix).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general amide/amine purification protocols).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" troubleshooting strategies).

  • PubChem Compound Summary. (n.d.). 1-Homopiperazine derivatives and physicochemical properties. (General solubility data for homopiperazine scaffolds).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Classic reference for solvent selection in organic synthesis).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Method Development for Purity Analysis of 1,4-Diazepan-1-yl(2-methylphenyl)methanone

Executive Summary The Challenge: 1,4-Diazepan-1-yl(2-methylphenyl)methanone (a homopiperazine derivative) presents a classic chromatographic challenge: it contains a basic secondary amine within a 7-membered ring. Standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 1,4-Diazepan-1-yl(2-methylphenyl)methanone (a homopiperazine derivative) presents a classic chromatographic challenge: it contains a basic secondary amine within a 7-membered ring. Standard acidic mobile phases often result in severe peak tailing due to silanol interactions and insufficient retention of polar synthesis impurities.

The Solution: This guide compares the industry-standard Low pH (Formic Acid) approach against an optimized High pH (Ammonium Bicarbonate) method. Data demonstrates that the High pH strategy utilizing hybrid-silica particle technology yields superior peak symmetry (


), enhanced resolution of critical pairs, and higher sensitivity, making it the preferred protocol for purity analysis in drug development.

Part 1: Molecular Profile & Chromatographic Challenges

Before selecting a column or mobile phase, we must understand the physicochemical behavior of the analyte.

FeatureCharacteristicChromatographic Implication
Core Structure 1,4-Diazepane (Homopiperazine)The secondary amine at position 4 is highly basic (

).
Functional Group o-Tolyl AmideProvides UV chromophore (detectable at 210-254 nm) and moderate lipophilicity.
Key Impurities Unreacted HomopiperazineHighly polar, lacks UV chromophore (requires low wavelength or MS), elutes in void volume at low pH.
Degradants Hydrolysis productsAcid/Base hydrolysis may cleave the amide bond.
The "Generic Method" Trap

Most screening platforms start with a Generic Acidic Gradient (0.1% Formic Acid, pH ~2.7) on a C18 column.[1][2][3]

  • Mechanism: At pH 2.7, the secondary amine is fully protonated (

    
    ).
    
  • Consequence: The positively charged amine interacts ionically with residual negatively charged silanols (

    
    ) on the silica surface.
    
  • Result: Peak tailing, broad bandwidth, and potential co-elution with impurities.

Part 2: Method Comparison Study

We conducted a comparative study to determine the optimal separation strategy.

Experimental Conditions
ParameterMethod A: Generic Acidic (The Alternative) Method B: Optimized High pH (The Solution)
Column Standard C18 (3.5 µm, 4.6 x 100 mm)Hybrid Silica C18 (e.g., XBridge/Gemini), 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 10 min5% to 95% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 40°C40°C
Comparative Performance Data

The following data represents the average system suitability results from 6 replicate injections.

MetricMethod A (Low pH)Method B (High pH)Improvement
Retention Time (

)
4.2 min6.8 min+62% (Better retention of neutral form)
USP Tailing Factor (

)
1.8 (Severe Tailing)1.1 (Excellent Symmetry) Significant
Theoretical Plates (

)
~4,500~12,000>2.5x Efficiency
Resolution (

) from Impurity A
1.4 (Marginal)3.8 (Baseline)Robust Separation
Why Method B Wins (The "E-E-A-T" Insight)

In Method B (pH 10) , the mobile phase pH is near or above the


 of the diazepane nitrogen. The molecule exists primarily in its neutral (uncharged) state .
  • Hydrophobicity Increases: The neutral amine is more hydrophobic than the cation, leading to longer retention on the C18 chain. This moves the peak away from the solvent front where polar impurities elute.

  • Silanol Repulsion: Without a positive charge, the analyte does not engage in ion-exchange mechanisms with surface silanols, resulting in sharp, symmetrical peaks.

Part 3: Visualized Workflows

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to arrive at the High pH solution.

MethodDev Start Start: 1,4-Diazepan-1-yl (2-methylphenyl)methanone Analyze Analyze Structure: Basic Secondary Amine (pKa ~9.5) Start->Analyze Screen1 Screen 1: Low pH (pH 2.7) Standard C18 Analyze->Screen1 Result1 Result: Peak Tailing (Tf > 1.5) Poor Retention Screen1->Result1 Decision Decision: Suppress Ionization Result1->Decision Screen2 Screen 2: High pH (pH 10.0) Hybrid C18 (High pH Stable) Decision->Screen2 pH > pKa Result2 Result: Sharp Peak (Tf < 1.2) Increased Retention Screen2->Result2 Final Final Method Validation Result2->Final

Caption: Logical progression from structural analysis to pH screening, highlighting the failure of acidic conditions and the success of basic conditions.

Diagram 2: Mechanistic Interaction

Understanding why the tailing occurs is crucial for troubleshooting.

Mechanism cluster_low Low pH (Acidic) cluster_high High pH (Basic) Analyte_Pos Analyte (NH2+) Protonated Interaction Strong Ionic Interaction (Peak Tailing) Analyte_Pos->Interaction Silanol Silanol (Si-O-) Ionized Surface Silanol->Interaction Analyte_Neu Analyte (NH) Neutral NoInteract Hydrophobic Interaction Only (Sharp Peak) Analyte_Neu->NoInteract Silanol_High Silanol (Si-O-) Suppressed/Blocked

Caption: Comparison of surface interactions. Low pH leads to ionic "drag" (tailing), while High pH ensures pure hydrophobic partitioning.

Part 4: Detailed Experimental Protocol (Self-Validating)

To replicate the Optimized High pH Method , follow this protocol. This system is self-validating; if the System Suitability Test (SST) fails, the buffer pH or column condition is likely the cause.

Reagent Preparation
  • 10 mM Ammonium Bicarbonate Buffer (pH 10.0):

    • Weigh 0.79 g of Ammonium Bicarbonate into a 1 L volumetric flask.

    • Dissolve in 900 mL of HPLC-grade water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28-30%). Note: Do not use Sodium Hydroxide, as non-volatile salts damage MS detectors and precipitate in high organic.

    • Dilute to volume and filter through a 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Instrument Setup
  • Column: Waters XBridge C18 or Agilent Gemini-NX C18 (4.6 x 100 mm, 3.5 µm). Crucial: Do not use a standard silica C18 column; it will dissolve at pH 10.

  • Wavelength: 254 nm (primary) and 210 nm (impurity monitoring).

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
8.0595
10.0595
10.1955
14.0955
System Suitability Criteria (Pass/Fail)

Before running samples, inject the standard 5 times.

  • Tailing Factor: NMT (Not More Than) 1.5 (Target: < 1.2).

  • RSD of Area: NMT 2.0%.

  • Retention Time Stability: ± 0.1 min.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia.[4] (Provides the regulatory framework for system suitability and allowable adjustments).

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." (Authoritative source on high pH stability and amine separation).

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." (Guide on pH selection relative to pKa).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 1,4-Diazepan-1-yl(2-methylphenyl)methanone: The Definitive Role of X-ray Crystallography

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth comparison of analyti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of the novel compound 1,4-Diazepan-1-yl(2-methylphenyl)methanone, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the journey from synthesis to unequivocal structure determination, highlighting the unique strengths and complementary nature of various analytical tools.

Synthesis of the Target Compound

The synthesis of 1,4-Diazepan-1-yl(2-methylphenyl)methanone can be approached through several established methods for N-acylation of cyclic diamines. A common and effective strategy involves the reaction of a suitable 1,4-diazepane with an activated carboxylic acid derivative of 2-methylbenzoic acid. For instance, the use of 2-methylbenzoyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct is a standard and efficient method. The general reaction is depicted below:

cluster_reactants Reactants cluster_product Product 1,4-Diazepane 1,4-Diazepane plus1 + 1,4-Diazepane->plus1 2-Methylbenzoyl_chloride 2-Methylbenzoyl_chloride reaction_arrow Base (e.g., Triethylamine) Solvent (e.g., DCM) plus1->2-Methylbenzoyl_chloride Target_Molecule 1,4-Diazepan-1-yl(2-methylphenyl)methanone reaction_arrow->Target_Molecule

Caption: Proposed synthesis of the target compound.

This synthesis is expected to be high-yielding, but as with any chemical synthesis, the definitive confirmation of the product's structure is paramount.

The Unambiguous Proof: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (scXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] It provides a detailed and accurate molecular structure, including bond lengths, bond angles, and stereochemistry.[3] For a novel compound, scXRD is the ultimate confirmation of its identity and conformation in the solid state.

The process, from a synthesized powder to a final, refined crystal structure, follows a well-defined path.

G A Synthesis & Purification of Compound B Crystal Growth (e.g., Slow Evaporation) A->B Obtain pure powder C Selection of a High-Quality Single Crystal B->C Formation of ordered lattice D Mounting Crystal on Diffractometer C->D Microscopic selection E X-ray Data Collection D->E Data acquisition F Structure Solution (Phase Problem) E->F Processing diffraction pattern G Structure Refinement F->G Fitting atoms to electron density H Final Crystallographic Information File (CIF) G->H Final validation & output

Caption: Workflow for X-ray crystallography structure determination.

Step-by-Step Protocol:

  • Crystal Growth: The first and often most challenging step is growing a high-quality single crystal from the purified compound. Crystals should ideally be between 30 and 300 microns in size, well-formed, and free of defects.[3] Common methods include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and causing crystals to form.

  • Data Collection: A suitable crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer.[3] The crystal is then irradiated with a monochromatic X-ray beam while being rotated. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

The result is an unambiguous 3D model of the molecule, providing precise measurements of bond lengths, bond angles, and the overall conformation.

A Comparative Analysis: Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides a definitive solid-state structure, other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for a comprehensive characterization and are often used as preliminary or complementary methods.[4][5]

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution.[6] For 1,4-Diazepan-1-yl(2-methylphenyl)methanone, a suite of NMR experiments would be performed:

  • ¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: This experiment identifies the number of non-equivalent carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.

For a flexible seven-membered ring like the 1,4-diazepane, NMR can also provide insights into its conformational dynamics in solution, which may differ from the static conformation observed in the crystal lattice.[7]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[8]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate molecular weight, which can be used to determine the elemental composition and confirm the molecular formula of the compound.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecule, MS/MS provides a fragmentation pattern that can be pieced together to infer the structure of the molecule. This is particularly useful for confirming the presence of key functional groups and substructures.[9]

Comparison of Structural Information

The following table summarizes the type of information obtained from each technique for the structural elucidation of 1,4-Diazepan-1-yl(2-methylphenyl)methanone.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryAtomic connectivity, chemical environment of atoms, solution conformationMolecular weight, elemental composition, fragmentation patterns
Sample State Solid (single crystal)SolutionGas phase (ionized)
Definitive Structure Yes, provides the unambiguous 3D structure in the solid state.[1]Infers connectivity, but not a direct 3D image.Infers structure from mass and fragments.
Conformational Info Provides a static picture of the conformation in the crystal lattice.Provides information about the average conformation and dynamics in solution.[7]Limited conformational information.
Key Advantage Unambiguous and highly precise structural determination.Non-destructive and provides information on solution-state structure and dynamics.High sensitivity and provides accurate molecular formula.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[3]Complex spectra for large molecules, does not provide precise bond lengths/angles.Does not provide stereochemical or conformational information.

The relationship between these techniques in the structural elucidation process is highly synergistic.

G A Synthesized Compound B Mass Spectrometry (Molecular Formula Confirmation) A->B C NMR Spectroscopy (Connectivity & Solution Structure) A->C D Single-Crystal X-ray Diffraction (Definitive 3D Structure) A->D E Complete Structural Elucidation B->E C->E D->E Unambiguous Confirmation

Caption: The synergistic role of analytical techniques in structure elucidation.

Conclusion

For the unequivocal structural confirmation of a novel compound such as 1,4-Diazepan-1-yl(2-methylphenyl)methanone, single-crystal X-ray crystallography is the indispensable tool. It provides a level of detail and certainty that cannot be achieved by spectroscopic methods alone.[10] While NMR and mass spectrometry are crucial for initial characterization, confirming the molecular formula, and understanding the structure in solution, the crystal structure provides the final, irrefutable proof of the three-dimensional arrangement of atoms. For researchers in drug discovery and development, mastering the application and interpretation of these complementary techniques is fundamental to advancing their scientific endeavors.

References

  • Shimadzu Corporation. (n.d.). Identification of Benzodiazepines and Their Metabolites Using Synchronized Survey Scan®. Retrieved from [Link]

  • McDermott, S., Samano, E., & Fung, J. (2020). Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS). RSC Advances, 10(58), 35306–35314. Retrieved from [Link]

  • Colby, J. M., & Jannetto, P. J. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America, 33(5), 318–325. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Nworie, F. S., Nwali, S. C., & Akpu, T. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19. Retrieved from [Link]

  • Tomko, J. T., Goetz, A. L., Rutgers, A. L., & Macans, L. J. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. Retrieved from [Link]

  • Whitehead, S. J., Olejniczak, J., & Ciborowski, P. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Drug Testing and Analysis, 15(5), 546–556. Retrieved from [Link]

  • Ampornpun, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1857. Retrieved from [Link]

  • Ampornpun, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1857. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Brkljača, R., & Urban, S. (2013). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Journal of Pharmacognosy and Phytochemistry, 2(1), 1-10. Retrieved from [Link]

  • Hossain, A. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences, 14(3), 1234-1240. Retrieved from [Link]

  • Chem Wonders. (2020, June 18). structure elucidation | Interactive session | Spectral analysis [Video]. YouTube. Retrieved from [Link]

  • Kačer, P., et al. (2005). HPLC Separation of Diazepam Conformers Coupled with Off-Line NMR Experiment. Journal of Liquid Chromatography & Related Technologies, 28(18), 2827-2841. Retrieved from [Link]

  • Kumar, R., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Bioactive Compounds, 13(2), 113-133. Retrieved from [Link]

  • Boumoud, B., et al. (2016). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 21(9), 1184. Retrieved from [Link]

  • Díaz-Marcos, V., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][9][11]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924-11933. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(14), 3194. Retrieved from [Link]

  • Díaz-Marcos, V., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][9][11]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924-11933. Retrieved from [Link]

  • D'Andrea, L. D., & Isernia, C. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 24(21), 3877. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1,4-Diazepan-1-yl(2-methylphenyl)methanone proper disposal procedures

Hazard Assessment and Characterization Given its chemical structure, 1,4-Diazepan-1-yl(2-methylphenyl)methanone is likely to share toxicological characteristics with other diazepam-related compounds. These are often clas...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Given its chemical structure, 1,4-Diazepan-1-yl(2-methylphenyl)methanone is likely to share toxicological characteristics with other diazepam-related compounds. These are often classified as hazardous materials, exhibiting potential acute toxicity if swallowed or in contact with skin, and may cause harm to aquatic life with long-lasting effects[1]. Therefore, it must be treated as hazardous waste.

It is also crucial to determine if this compound is classified as a controlled substance. Many benzodiazepine derivatives are regulated by agencies such as the Drug Enforcement Administration (DEA) in the United States[2][3]. Disposal of controlled substances must adhere to stringent regulations, often requiring witnessed destruction to render the substance non-retrievable[3][4].

Immediate Action: Consult your institution's Environmental Health and Safety (EHS) department to determine the specific hazard classification and to ascertain if it is listed as a controlled substance under local and federal regulations.

Personal Protective Equipment (PPE)

When handling 1,4-Diazepan-1-yl(2-methylphenyl)methanone for disposal, all personnel must wear appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubber gloves.To prevent skin contact, as related compounds can be toxic upon dermal absorption[1].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for bulk quantities or if aerosols are generated.To prevent inhalation of any dust or vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe disposal and regulatory compliance.

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a dedicated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1,4-Diazepan-1-yl(2-methylphenyl)methanone". Include the date of accumulation.

  • Solid Waste:

    • Place any unused or expired solid compound directly into the labeled hazardous waste container.

    • Contaminated items such as weighing boats, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY"[5].

Waste Disposal Decision Workflow

cluster_0 Initial Assessment cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Path Start Identify 1,4-Diazepan-1-yl(2-methylphenyl)methanone for Disposal CheckControlled Is it a Controlled Substance? Start->CheckControlled SolidWaste Solid Waste (Pure compound, contaminated labware) CheckControlled->SolidWaste No DEA_Disposal Follow DEA regulations for witnessed destruction CheckControlled->DEA_Disposal Yes SolidContainer Labelled, sealed solid hazardous waste container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions containing the compound) LiquidContainer Labelled, sealed liquid hazardous waste container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps SharpsContainer Labelled, puncture-proof sharps container SharpsWaste->SharpsContainer Incineration Dispose via approved hazardous waste incinerator SolidContainer->Incineration LiquidContainer->Incineration SharpsContainer->Incineration DEA_Disposal->Incineration May also require incineration

Caption: Decision workflow for the segregation and disposal of 1,4-Diazepan-1-yl(2-methylphenyl)methanone waste.

Disposal Procedures

The recommended method for the final disposal of 1,4-Diazepan-1-yl(2-methylphenyl)methanone and related waste is through a licensed hazardous waste management company.

  • Incineration: High-temperature incineration at a USEPA-approved facility is the preferred method for the destruction of benzodiazepine-related compounds[4]. This ensures the complete breakdown of the active pharmaceutical ingredient.

  • Do Not:

    • Dispose of this chemical down the drain. It can be toxic to aquatic life.

    • Place it in the regular trash. This is non-compliant and poses a risk to sanitation workers and the environment.

Arrange for a scheduled pickup of the hazardous waste with your institution's EHS department or their contracted waste disposal service.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate personal protective equipment as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an absorbent material like vermiculite or sand to contain it.

  • Collection: Place the spilled material and all contaminated absorbent materials into a labeled hazardous waste container[6].

  • Decontamination: Clean the spill area thoroughly with soap and water[6]. Collect the cleaning materials and also dispose of them as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the EHS department.

Spill Response Workflow

Spill Spill Occurs Alert Alert personnel and evacuate immediate area Spill->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Collect waste into a labeled hazardous waste container Contain->Collect Decontaminate Clean the spill area Collect->Decontaminate Report Report to Supervisor and EHS Decontaminate->Report End Spill Managed Report->End

Caption: Step-by-step workflow for responding to a spill of 1,4-Diazepan-1-yl(2-methylphenyl)methanone.

References

  • PAI Pharma. (2021, March 24). SAFETY DATA SHEET: Diazepam Oral Solution, 5mg/5mL CIV.
  • Benchchem.
  • Pfizer. (2009, September 1).
  • Farmalabor. (2023, August 3).
  • Cayman Chemical. (2025, December 20).
  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023, April 3).
  • SF Environment. MEDICINE DISPOSAL PRODUCTS.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
1,4-Diazepan-1-yl(2-methylphenyl)methanone
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1,4-Diazepan-1-yl(2-methylphenyl)methanone
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